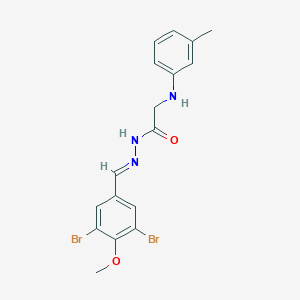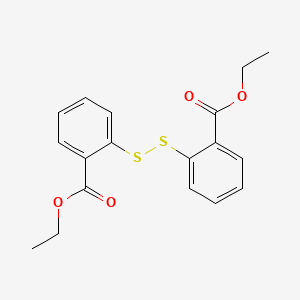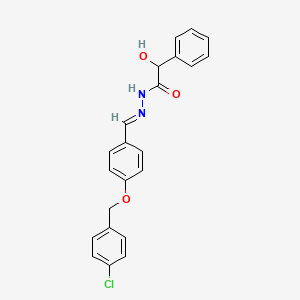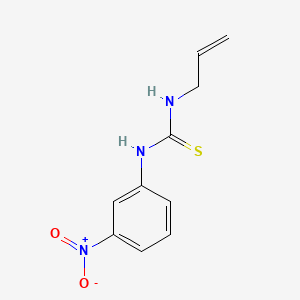
5-(4-Methylphenyl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Methylphenyl)furan-2-carboxamide is an organic compound belonging to the class of furan derivatives It is characterized by a furan ring substituted at the 2-position with a carboxamide group and at the 5-position with a 4-methylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methylphenyl)furan-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-methylbenzaldehyde and furan-2-carboxylic acid.
Formation of Intermediate: The 4-methylbenzaldehyde undergoes a Friedel-Crafts acylation reaction with furan-2-carboxylic acid in the presence of a Lewis acid catalyst such as aluminum chloride to form 5-(4-methylphenyl)furan-2-carboxylic acid.
Amidation: The carboxylic acid intermediate is then converted to the corresponding amide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and an amine source like ammonia or an amine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-(4-Methylphenyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the furan ring, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 5-(4-Methylphenyl)furan-2-carboxylic acid.
Reduction: Formation of 5-(4-Methylphenyl)furan-2-amine.
Substitution: Formation of halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
5-(4-Methylphenyl)furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antibacterial and antifungal agent due to its ability to disrupt microbial cell membranes.
Material Science: Used in the synthesis of organic semiconductors and conductive polymers.
Biological Studies: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Industrial Applications: Utilized in the development of new materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 5-(4-Methylphenyl)furan-2-carboxamide involves its interaction with cellular components. In medicinal applications, it may target microbial cell membranes, leading to increased permeability and cell lysis. The furan ring and carboxamide group play crucial roles in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
5-(4-Chlorophenyl)furan-2-carboxamide: Similar structure but with a chlorine substituent instead of a methyl group.
5-(4-Nitrophenyl)furan-2-carboxamide: Contains a nitro group, which significantly alters its electronic properties.
5-(4-Methoxyphenyl)furan-2-carboxamide: Features a methoxy group, affecting its solubility and reactivity.
Uniqueness
5-(4-Methylphenyl)furan-2-carboxamide is unique due to the presence of the 4-methylphenyl group, which influences its hydrophobicity and interaction with biological targets. This structural feature can enhance its efficacy in certain applications compared to its analogs.
Propiedades
Número CAS |
61941-97-7 |
|---|---|
Fórmula molecular |
C12H11NO2 |
Peso molecular |
201.22 g/mol |
Nombre IUPAC |
5-(4-methylphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C12H11NO2/c1-8-2-4-9(5-3-8)10-6-7-11(15-10)12(13)14/h2-7H,1H3,(H2,13,14) |
Clave InChI |
FNLZYXXWCFUJGM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=CC=C(O2)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(4-methylphenyl)-4-{[(E)-(2-methylphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11998011.png)




![ethyl (2E)-2-(1-{4-[(4-chlorobenzyl)oxy]phenyl}ethylidene)hydrazinecarboxylate](/img/structure/B11998055.png)



![Hexanediamide, N,N'-bis[2-(1H-indol-3-yl)ethyl]-](/img/structure/B11998073.png)

![[4-bromo-2-[(E)-[2-(4-phenylphenoxy)propanoylhydrazinylidene]methyl]phenyl] benzoate](/img/structure/B11998092.png)

